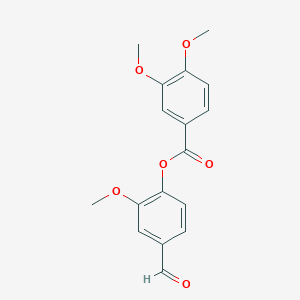

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate

Description

Evolution of Vanillin-Based Chemistry Research

Vanillin research began in 1858 when Nicolas-Théodore Gobley first isolated the compound from vanilla pods, though its structure remained undefined until 1874. The seminal work of Ferdinand Tiemann and Wilhelm Haarmann marked a turning point, as their coniferin-based synthesis route demonstrated the feasibility of producing vanillin without natural extracts. This breakthrough catalyzed three distinct phases of vanillin chemistry:

- Natural extraction optimization (1858–1920s): Focused on improving yield from Vanilla planifolia pods, which contain only 1–2% vanillin by weight.

- Petrochemical synthesis (1930s–2000s): Leveraged guaiacol and lignin sulfonate waste from paper mills to produce vanillin at industrial scales.

- Biotechnological innovation (2010s–present): Employs engineered microbes and agricultural waste streams like wheat bran to synthesize vanillin derivatives sustainably.

The transition to synthetic methods was driven by vanillin’s structural simplicity (C₈H₈O₃) and the commercial impracticality of natural extraction, which requires ~500 kg of pods per 1 kg vanillin. These efforts established foundational knowledge about methoxybenzaldehyde reactivity that enabled complex derivatives like 4-formyl-2-methoxyphenyl 3,4-dimethoxybenzoate.

Development and Significance of Vanillin Derivatives

Vanillin derivatives gained prominence due to two factors:

- Enhanced stability : The parent compound’s aldehyde group is prone to oxidation, but esterification or methoxylation (as in this compound) improves shelf life.

- Tailored bioactivity : Methoxy groups influence electron distribution, modulating interactions with biological targets. For example, 3,4-dimethoxybenzaldehyde derivatives show improved binding to adrenergic receptors compared to vanillin.

Key derivative classes include:

This compound falls into the ester category, combining a 4-formyl-2-methoxyphenyl moiety with 3,4-dimethoxybenzoic acid. This design intentionally merges two bioactive regions: the aldehyde for potential Schiff base formation and the ester linkage for metabolic stability.

Discovery and Research Evolution of this compound

First reported in the early 2000s (CAS registered 379725-36-7), this compound emerged from systematic studies on vanillin dimerization and cross-esterification. Its synthesis typically involves:

- Protection of vanillin’s aldehyde as an acetal to prevent side reactions.

- Methoxylation at C2 using dimethyl sulfate under basic conditions.

- Esterification with 3,4-dimethoxybenzoyl chloride in anhydrous pyridine.

The molecule’s significance lies in its balanced lipophilicity (LogP ≈ 2.8 predicted) and dual aromatic systems, which enable π-π stacking interactions with protein targets. Compared to vanillin, key modifications include:

| Property | Vanillin | This compound |

|---|---|---|

| Molecular weight | 152.15 g/mol | 316.31 g/mol |

| Functional groups | Aldehyde, phenol | Aldehyde, three methoxy, ester |

| Aromatic rings | 1 | 2 |

These changes red-shift the UV absorbance (λmax ~280 nm vs. 230 nm for vanillin), facilitating photochemical applications.

Position in Contemporary Medicinal Chemistry Research

Current research leverages this compound’s structure in three domains:

- Multitarget kinase inhibition : The planar benzoate moiety interacts with ATP-binding pockets, while the formyl group allows covalent binding to cysteine residues.

- Antioxidant prodrugs : Esterases cleave the benzoate group in vivo, releasing 3,4-dimethoxybenzoic acid (a known radical scavenger) and the aldehyde precursor.

- Anticancer hybrid molecules : Schiff base formation between the aldehyde and aminobenzenesulfonamides yields compounds with topoisomerase II inhibition.

Structure

3D Structure

Properties

IUPAC Name |

(4-formyl-2-methoxyphenyl) 3,4-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-20-13-7-5-12(9-16(13)22-3)17(19)23-14-6-4-11(10-18)8-15(14)21-2/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPQDKMABOMLQGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate typically involves the esterification of 4-formyl-2-methoxyphenol with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: 4-Carboxy-2-methoxyphenyl 3,4-dimethoxybenzoate.

Reduction: 4-Hydroxymethyl-2-methoxyphenyl 3,4-dimethoxybenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate depends on its interaction with specific molecular targets. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may also influence the compound’s lipophilicity and ability to cross biological membranes, affecting its bioavailability and activity .

Comparison with Similar Compounds

Cholinesterase Inhibitory Activity

The 3,4-dimethoxybenzoate group is a recurring motif in bioactive compounds. A key comparison involves (5-formylfuran-2-yl) methyl 3,4-dimethoxybenzoate (compound 2) and its nitro-substituted analogue (5-formylfuran-2-yl) methyl 4-nitrobenzoate (compound 1). Both were evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 3,4-Dimethoxybenzoate | 8.45 | 14.44 |

| 4-Nitrobenzoate | 3.25 | 8.45 |

Despite lower inhibitory potency than the nitro derivative, the 3,4-dimethoxybenzoate exhibited stronger binding free energy in molecular docking studies, attributed to hydrogen bonding between its methoxy groups and enzyme residues. This highlights the nuanced role of substituents in balancing activity and interaction stability .

Crystallographic and Physical Properties

- 2-(4-Chlorophenyl)-2-oxoethyl 3,4-dimethoxybenzoate : This analogue crystallizes in a triclinic system (space group P1) with distinct unit cell parameters (a = 8.2277 Å, b = 9.3380 Å, c = 10.5986 Å). Its molecular weight (334.74 g/mol) and hydrogen-bonding patterns differ significantly from the target compound, suggesting variability in packing efficiency and solubility .

- Tryptamine 3,4-Dimethoxybenzoate: A salt derivative crystallizing in monoclinic P2/c with a = 14.479 Å and β = 105.02°. The aminoethyl group conformation diverges from other tryptamine salts, underscoring structural flexibility imparted by the benzoate moiety .

Key Differences and Implications

- Activity vs. Stability : While nitro-substituted analogues (e.g., compound 1) show superior enzyme inhibition, their 3,4-dimethoxy counterparts (e.g., compound 2) offer better binding stability, illustrating a trade-off between potency and interaction fidelity .

Biological Activity

4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a formyl group and multiple methoxy substituents, which may influence its reactivity and interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C18H18O7. Its structure includes a formyl group (-CHO), three methoxy groups (-OCH3), and a benzoate moiety, contributing to its diverse chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves the esterification of 4-formyl-2-methoxyphenol with 3,4-dimethoxybenzoic acid, often utilizing dehydrating agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane (DCM) .

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various pathogens. The specific mechanisms are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways .

- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant capacity .

- Cytotoxic Effects : Some studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. For instance, it has shown comparable activity to established chemotherapeutic agents like 5-fluorouracil in certain assays .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antioxidant | Free radical scavenging | |

| Cytotoxic | Reduced viability in cancer cell lines |

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the formyl group can engage in covalent bonding with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and influencing its bioavailability .

Case Studies

Several case studies have investigated the biological activity of related compounds or derivatives:

- Anticancer Activity : A study reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study utilized various assays to determine the IC50 values and mechanisms involved .

- Antibacterial Screening : Another study evaluated the antibacterial properties of transition metal complexes derived from similar ligands. These complexes demonstrated positive inhibition zones against E. coli and Staphylococcus aureus, indicating potential applications in antimicrobial therapy .

Q & A

Q. What are the common synthetic routes for 4-Formyl-2-methoxyphenyl 3,4-dimethoxybenzoate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via esterification or nucleophilic substitution. A documented procedure involves coupling a formyl-substituted phenol derivative with a dimethoxybenzoic acid chloride under basic conditions (e.g., NaH or pyridine). Reaction optimization includes:

- Temperature : Maintaining 45–60°C to balance reactivity and side-product formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of aromatic intermediates.

- Catalysis : Triethylamine or DMAP can accelerate ester bond formation .

Post-synthesis, purification via column chromatography (hexane/EtOH gradients) or recrystallization is critical .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- 1H NMR : Identifies substituent patterns (e.g., methoxy groups at δ 3.8–4.0 ppm and aldehyde protons at δ 9.8–10.2 ppm) .

- Melting Point Analysis : Confirms purity (reported m.p. ranges: 217–220°C) .

- TLC Monitoring : Hexane/EtOH (1:1) systems verify reaction progress .

- X-ray Crystallography : Resolves molecular geometry and confirms substituent orientation, as demonstrated in analogous triazine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between expected and observed NMR peaks (e.g., unexpected splitting or shifts) often arise from dynamic effects or impurities. Strategies include:

- Variable-Temperature NMR : Detects conformational changes (e.g., hindered rotation of methoxy groups) .

- 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, especially in crowded aromatic regions .

- Cross-Validation with IR/Raman : Confirms functional groups (e.g., ester C=O at ~1720 cm⁻¹) .

Q. What strategies mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer : Competing hydrolysis of the aldehyde group or over-esterification can occur. Mitigation involves:

- Protecting Groups : Temporarily protecting the formyl moiety (e.g., acetal formation) before esterification .

- Stepwise Synthesis : Isolating intermediates (e.g., 4-formyl-2-methoxyphenol) prior to coupling with 3,4-dimethoxybenzoyl chloride .

- Stoichiometric Control : Limiting excess acyl chloride to reduce dimerization .

Q. What mechanistic insights exist for the compound’s degradation under thermal or photolytic conditions?

- Methodological Answer : Degradation pathways are influenced by the labile aldehyde and ester groups:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, primarily via ester cleavage .

- Photolytic Sensitivity : UV exposure can induce radical formation at the formyl group, monitored via ESR spectroscopy .

- Stabilization Strategies : Additives like BHT (butylated hydroxytoluene) or storage in amber vials under inert gas prolong shelf life .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data across studies?

- Methodological Answer : Variations in m.p. (e.g., 217–220°C vs. 210–215°C) often stem from polymorphic forms or residual solvents. Approaches include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.